molecular formula C19H20N2OS2 B6574376 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide CAS No. 1017663-06-7

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide

Cat. No.: B6574376
CAS No.: 1017663-06-7
M. Wt: 356.5 g/mol
InChI Key: WAPRLPLFNFKQKU-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 2. The thiazole ring is linked via a propanamide chain to a phenethyl group. Such heterocyclic hybrids are often explored for pharmaceutical applications due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-14-21-19(16-8-5-13-23-16)17(24-14)9-10-18(22)20-12-11-15-6-3-2-4-7-15/h2-8,13H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPRLPLFNFKQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide typically involves multi-step organic reactionsThe phenethyl group is then attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The target compound’s thiazole ring is substituted with methyl (electron-donating) and thiophen-2-yl (electron-rich heteroaromatic) groups. Comparisons with analogs include:

  • Compound 9a (): Features a phenyl-substituted thiazole linked to a triazole-benzimidazole-acetamide.
  • 4-Methyl-2-phenylthiazole derivatives () : Phenyl substitution at position 2 showed anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2). The methyl-thiophene combination in the target compound may enhance electronic effects, possibly improving binding affinity .
Table 1: Substituent Comparison on Thiazole Derivatives
Compound Thiazole Substituents Biological Activity (IC₅₀) Key Structural Features
Target Compound 2-methyl, 4-thiophen-2-yl Not reported Thiophene enhances π-π interactions
9a () 2-phenyl Docking studies available Acetamide linkage to triazole
7b () 2-phenyl, 4-methyl 1.61 ± 1.92 μg/mL Phenyl group increases hydrophobicity

Amide Linkage and Chain Length

The target compound’s propanamide chain contrasts with shorter acetamide chains in analogs (e.g., 9a–e in ). For example:

  • Compound 9c () : Features an acetamide linker; docking studies suggest its bromophenyl group enhances steric interactions .
  • Compound: Contains a phenoxyacetamide group with a sulfamoyl moiety, which may alter solubility and bioavailability compared to the target’s phenethyl propanamide .

Crystallographic and Planarity Analysis

The crystal structure of a related oxazolone-thiophene hybrid () reveals dihedral angles of 2.65° and 4.55° between rings, indicating near-planarity. The target compound’s thiazole-thiophene system may adopt similar planarity, promoting stacking interactions in biological targets or solid-state stability .

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenethylpropanamide, also known by its IUPAC name N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC19H18N2O2S2
Molecular Weight370.49 g/mol
CAS Number1017662-33-7
IUPAC NameN-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Overview of Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. For instance, a study showed that thiazole derivatives can inhibit the growth of various bacterial strains. Although specific data on the efficacy of this compound against particular pathogens is limited, its structural characteristics suggest potential antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in several studies. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole and thiophene derivatives. In one notable study, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF7 (Breast)15
Thiazole Derivative BHeLa (Cervical)10
Thiazole Derivative CA549 (Lung)20

These findings suggest that the compound could be further developed as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research indicates that it may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.

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